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Compound of Interest

Compound Name:
3-Chloro-5-

hydroxybenzenecarbothioamide

CAS No.: 1216381-24-6

Cat. No.: B1391656

Get Quote

Technical Support Center: 3-Chloro-5-
hydroxybenzenecarbothioamide Stability Guide
Executive Summary & Compound Identity
3-Chloro-5-hydroxybenzenecarbothioamide is a functionalized thiobenzamide derivative

often used as a fragment in drug discovery (e.g., for GPR81 agonists or synthase inhibitors). Its

stability is governed by the lability of the thiocarbonyl bond (

) and the ionization state of the phenolic hydroxyl group.

Primary Risk: Hydrolytic desulfurization releasing Hydrogen Sulfide (

) and Ammonia (

).
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Critical pH Window: Maximum stability is observed in weakly acidic to neutral buffers (pH 4.5

– 6.5).

Storage: Solid state is stable at

; solutions must be prepared fresh or frozen immediately.

Physicochemical Profile
Property Value / Characteristic

CAS Number
Not widely listed; Analogous to 53984-36-4

(Acid)

Molecular Formula

Molecular Weight 187.65 g/mol

Predicted pKa (Phenol) ~8.4 – 8.8 (Acidified by Cl-substitution)

Predicted pKa (Thioamide) ~12.5 (N-H deprotonation)

Solubility Low in water; High in DMSO, Methanol.[1][2][3]

Stability Troubleshooting & FAQs
Q1: I detect a "rotten egg" smell when opening my
sample vial. Is the compound compromised?
Status:High Probability of Degradation. Technical Insight: The smell of rotten eggs is Hydrogen

Sulfide (

). Thioamides are susceptible to hydrolysis, particularly in the presence of moisture.

Mechanism:

.

Action: Check purity via HPLC. If

is detectable by smell (threshold ~0.00047 ppm), significant hydrolysis may have occurred
(>1-2%).
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Q2: My solution turned yellow/orange after 24 hours at
pH 8.0. What happened?
Status:Oxidative Dimerization or Ionization. Technical Insight:

Ionization: At pH 8.0, you are approaching the pKa of the phenolic hydroxyl (~8.5). The

phenolate anion is electron-rich and often colored (yellowish) due to extended conjugation.

Oxidation: Thioamides can oxidize to iminodisulfides (dimers) or S-oxides (sulfines) under

basic, aerobic conditions. The phenolate anion facilitates electron transfer, accelerating this

oxidation.

Action: Acidify a small aliquot to pH 3. If the color fades, it is likely reversible ionization. If the

color persists, it is oxidative degradation.

Q3: Can I use this compound in a cellular assay at pH
7.4?
Status:Conditional Stability. Technical Insight: At pH 7.4, the compound is relatively stable for

short durations (6–12 hours). However, long-term incubation (24h+) will lead to:

Slow Hydrolysis: Conversion to 3-chloro-5-hydroxybenzamide.

Desulfurization: Metabolic enzymes or media components (e.g., transition metals in FBS)

can catalyze the removal of sulfur.

Protocol Adjustment: Refresh media containing the compound every 6–8 hours or use a

higher initial concentration to account for

degradation.

Detailed Stability Profile by pH
The following table summarizes the degradation kinetics and products based on thioamide

chemistry [1][2].
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Condition pH Range
Stability
Status

Primary
Degradation
Mechanism

Major
Products

Strong Acid < 2.0 Unstable
A-2 Hydrolysis

Mechanism

3-Chloro-5-

hydroxybenzoic

acid,

,

Weak Acid 3.0 – 6.0 Stable

Protonation of

Oxygen is

unfavorable; S-

protonation is

slow.

Minimal

degradation

Physiological 7.0 – 7.5 Moderate

Slow nucleophilic

attack by

or

.

3-Chloro-5-

hydroxybenzami

de

Basic > 9.0 Unstable

Base-catalyzed

hydrolysis &

Phenolate

oxidation.

3-Chloro-5-

hydroxybenzoate

, Nitrile (trace),

Sulfide

Degradation Pathway Visualization
The diagram below illustrates the competing pathways of hydrolysis (acid/base) and oxidation.
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Critical Conditions

3-Chloro-5-hydroxy-
benzenecarbothioamide

Intermediate:
3-Chloro-5-hydroxybenzamide

 Hydrolysis (pH < 3 or pH > 9)
+ H₂O, - H₂S

Oxidation Product:
3-Chloro-5-hydroxybenzonitrile

 Oxidative Desulfurization
(Basic pH + O₂)

Byproduct:
H₂S (Gas)

Final Product:
3-Chloro-5-hydroxybenzoic Acid

 Further Hydrolysis
(Slow)

Click to download full resolution via product page

Figure 1: Degradation pathways showing the conversion of the thioamide to amide and acid via

hydrolysis, releasing H2S.[4]

Validated Experimental Protocols
Protocol A: Rapid Stability Assessment (HPLC)
Purpose: To quantify degradation rates in assay buffers.

Materials:

Stock Solution: 10 mM in DMSO (anhydrous).

Buffer Systems: Phosphate (pH 2, 7.4), Borate (pH 10).

Internal Standard: Benzamide (non-interfering).

Step-by-Step:

Preparation: Dilute Stock Solution to 50 µM in pre-warmed (

) buffers.

Incubation: Seal vials tight (prevent

escape which drives equilibrium). Incubate at
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.

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, 24h.

Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop hydrolysis.

Analysis: Inject onto C18 HPLC column.

Detection: UV at 290 nm (Thioamide

) and 254 nm.

Success Criteria: Parent peak area > 95% at T=24h indicates stability.

Protocol B: Identification of Hydrolysis Product
Purpose: To confirm if the "impurity" is the amide or the acid.

Run the sample against a standard of 3-Chloro-5-hydroxybenzoic acid (CAS: 53984-36-4)

[3].[5][6][7]

Shift Logic:

Parent (Thioamide): Late eluting (less polar).

Amide (Intermediate): Elutes earlier than parent.

Acid (Final): Elutes earliest (most polar, especially at neutral pH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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